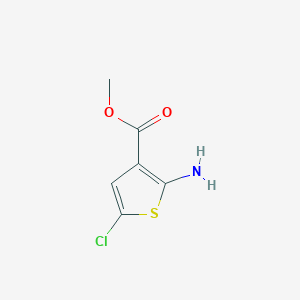

Methyl 2-amino-5-chlorothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMOAQRKBHOHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529081 | |

| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55503-06-5 | |

| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate

Introduction: The Strategic Importance of 2-Aminothiophenes in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the phenyl group in a multitude of pharmacologically active agents.[1] Its derivatives are integral to drugs exhibiting a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3] Among this versatile class of heterocycles, substituted 2-aminothiophenes are particularly valuable as foundational building blocks for constructing more complex molecular architectures.[1][4][5]

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a key intermediate in this domain. Its trifunctional nature—an amine, an ester, and a halogen—provides orthogonal chemical handles for divergent synthesis, enabling the systematic exploration of chemical space in lead optimization campaigns. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles and mechanistic understanding of the Gewald aminothiophene synthesis.[5][6]

Core Synthesis Strategy: The Gewald Multicomponent Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This powerful one-pot, three-component reaction convenes an α-methylene carbonyl compound (an aldehyde or ketone), an activated nitrile (such as an α-cyanoester), and elemental sulfur in the presence of a basic catalyst.[5][8] The reaction's enduring appeal stems from its operational simplicity, use of readily available starting materials, and the structural complexity it generates in a single synthetic operation.[9]

For the specific synthesis of this compound, the Gewald strategy involves the condensation of a chlorinated aldehyde, methyl cyanoacetate, and elemental sulfur, catalyzed by a secondary amine like morpholine.

Mechanistic Insights: The "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gewald synthesis proceeds through a well-elucidated sequence of three key stages.[6][8]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The morpholine catalyst deprotonates the α-carbon of methyl cyanoacetate, forming a nucleophilic enolate. This enolate attacks the carbonyl of the chlorinated aldehyde (e.g., 2-chloroacetaldehyde), and subsequent dehydration yields a stable, electron-deficient α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: The base catalyst also activates elemental sulfur (S₈), promoting its addition to the methylene carbon of the Knoevenagel product.[10] The precise mechanism is complex, but it results in a key thiolate intermediate.

-

Intramolecular Cyclization & Aromatization: The terminal sulfur nucleophile of the intermediate attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization is followed by a tautomerization of the resulting imine to the more stable enamine, which, upon aromatization, yields the final 2-aminothiophene product.[6]

Visualization of the Reaction Mechanism

The following diagram illustrates the key transformations in the Gewald synthesis of the target compound.

Caption: Key mechanistic stages of the Gewald reaction.

Detailed Experimental Protocol

This protocol represents a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Purity | CAS No. |

| 2-Chloroacetaldehyde (50% in H₂O) | C₂H₂ClO | 78.50 | 1.0 | 50.0 | 7.85 g | 50% | 107-20-0 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 | 50.0 | 4.95 g | ≥99% | 105-34-0 |

| Sulfur (elemental powder) | S | 32.06 | 1.0 | 50.0 | 1.60 g | ≥99.5% | 7704-34-9 |

| Morpholine | C₄H₉NO | 87.12 | 1.1 | 55.0 | 4.79 g | ≥99% | 110-91-8 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | - | 100 mL | ≥99.5% | 64-17-5 |

Senior Application Scientist Note: While 2-chloroacetaldehyde is commercially available as an aqueous solution, its handling requires care due to its toxicity and lachrymatory nature. Perform all manipulations in a well-ventilated fume hood. The use of anhydrous ethanol is recommended to favor the Knoevenagel condensation and minimize potential side reactions.[5]

Step-by-Step Methodology

-

Reaction Setup:

-

Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the flask in a heating mantle or an oil bath equipped with a temperature controller.

-

Charge the flask with 2-chloroacetaldehyde (7.85 g, 50.0 mmol), methyl cyanoacetate (4.95 g, 50.0 mmol), elemental sulfur powder (1.60 g, 50.0 mmol), and anhydrous ethanol (100 mL).

-

-

Initiation of Reaction:

-

Begin stirring the heterogeneous mixture under a gentle flow of nitrogen.

-

In the dropping funnel, place morpholine (4.79 g, 55.0 mmol).

-

Commence dropwise addition of the morpholine to the stirred mixture over a period of 20-30 minutes. An exothermic reaction is expected. Maintain the internal temperature below 40°C during the addition, using a water bath for cooling if necessary.

-

Causality Insight: The controlled addition of the base is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of polymeric byproducts. Morpholine serves as both the catalyst for the condensation and the activating agent for sulfur.[10]

-

-

Reaction Progression:

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 50-60°C).

-

Maintain the reaction at this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (30:70).

-

The reaction mixture will typically turn dark brown or deep red as the reaction proceeds.

-

-

Product Isolation (Work-up):

-

Once the reaction is deemed complete by TLC, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath for 1 hour. A precipitate should form.

-

If precipitation is slow, slowly add 50 mL of cold water to the stirred mixture to induce further precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold water (2 x 20 mL) to remove residual morpholine and other soluble impurities.

-

-

Purification:

-

The crude product is best purified by recrystallization.

-

Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Expected Yield: 60-75%.

-

-

Characterization:

-

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).

-

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis protocol.

Conclusion and Outlook

The Gewald reaction provides a direct and efficient pathway to this compound, a versatile building block for pharmaceutical and agrochemical research. The protocol detailed in this guide is designed for reliability and scalability, emphasizing the mechanistic rationale behind each critical step. By understanding the interplay of the reagents and reaction conditions, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse library of related 2-aminothiophene derivatives, accelerating the pace of discovery in modern chemical science.

References

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. Gewald_reaction [chemeurope.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

Structure elucidation of Methyl 2-amino-5-chlorothiophene-3-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-5-chlorothiophene-3-carboxylate

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, prized for their versatile reactivity and significant presence in a wide array of biologically active compounds and functional materials.[1] Their structural motif is central to pharmaceuticals ranging from anti-inflammatory drugs like Tinoridine to antipsychotics.[1] Consequently, the unambiguous determination of their structure is a critical step in drug discovery and materials science. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a specific, highly functionalized derivative: this compound.

This document moves beyond a simple recitation of analytical data. It is structured to provide a logical, causality-driven workflow, explaining why specific analytical techniques are chosen and how their results interlink to provide a self-validating, definitive structural proof. We will explore the process from the perspective of a researcher, starting with the synthetic context and progressively layering data from Mass Spectrometry, IR Spectroscopy, a full suite of 1D and 2D NMR experiments, and finally, the ultimate confirmation through X-ray crystallography.

Part 1: The Synthetic Context - Clues from the Gewald Reaction

Before any analysis begins, the synthetic route provides the first and most crucial hypothesis for the expected molecular structure. This compound and its analogs are most commonly synthesized via the Gewald aminothiophene synthesis.[2][3] This one-pot, multi-component reaction is a robust method for creating polysubstituted 2-aminothiophenes.[4]

The general mechanism involves a Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization.[2] Understanding this pathway is paramount, as it logically constrains the possible isomeric products, giving us a clear target structure to validate.

A known synthetic protocol for a similar, non-chlorinated analog involves the reaction of a ketone or aldehyde with methyl cyanoacetate and elemental sulfur, catalyzed by a base like morpholine or triethylamine.[5][6] For our target molecule, a specific synthesis has been reported involving the reaction of methyl thioglycolate with 3,3-dichloroacrylonitrile in the presence of sodium methoxide.[7] This provides a strong basis for our proposed structure.

Caption: Fig. 1: Generalized Gewald Reaction Mechanism

Part 2: The Analytical Workflow for Structure Validation

Caption: Fig. 2: Overall Structure Elucidation Workflow

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the compound, which directly validates the molecular formula (C₆H₆ClNO₂S, MW: 191.64 g/mol ).[8][9] Crucially, for halogenated compounds, MS provides a distinct isotopic signature that serves as irrefutable evidence of the halogen's presence and count.

Experimental Protocol (Electron Impact - EI):

-

A small sample (~1 mg) is dissolved in a volatile solvent (e.g., methanol or chloroform).

-

The solution is introduced into the mass spectrometer.

-

In the EI source, the sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Trustworthiness & Data Interpretation: The key diagnostic feature is the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[10] Therefore, instead of a single molecular ion peak (M⁺) at m/z 191, we expect to see a characteristic doublet:

-

An M⁺ peak at m/z ≈ 191, corresponding to molecules containing ³⁵Cl.

-

An M+2 peak at m/z ≈ 193, corresponding to molecules containing ³⁷Cl. The relative intensity of these two peaks will be approximately 3:1 , providing a definitive fingerprint for the presence of a single chlorine atom.[10] A reported mass spectrum for the target compound shows the molecular ion at 191.[7] Further fragmentation might include the loss of the methoxy group (-OCH₃) or the entire ester group, leading to fragment ions that can further corroborate the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, it confirms the presence of the amino group, the ester carbonyl, and the thiophene ring.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Trustworthiness & Data Interpretation: For this compound, we anticipate the following characteristic absorption bands. A reported IR spectrum for this compound notes peaks at 3448, 3343, and 1674 cm⁻¹.[7]

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Two distinct sharp-to-medium bands are characteristic of a primary (-NH₂) group. |

| Ester Carbonyl | C=O Stretch | 1700 - 1670 | The C=O bond is a strong absorber. Conjugation with the thiophene ring and intramolecular H-bonding with the adjacent amino group lowers the frequency from a typical ester (~1735 cm⁻¹).[5] |

| Thiophene Ring | C=C Aromatic Stretch | 1615 - 1450 | Multiple bands indicating the aromatic nature of the thiophene ring. |

| Ester Linkage | C-O Stretch | 1300 - 1200 | Strong band associated with the C-O single bond of the ester.[5] |

| Chloroalkene | C-Cl Stretch | 850 - 550 | A weaker band in the fingerprint region indicating the C-Cl bond. |

Table 1: Expected IR Absorption Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D experiments allows us to map the complete carbon-hydrogen framework and confirm atomic connectivity.

2.3.1 ¹H NMR: Proton Environments and Count

Expertise & Causality: ¹H NMR spectroscopy provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their count (integration), and the number of neighboring protons (multiplicity).

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

Trustworthiness & Data Interpretation: The structure predicts three distinct proton signals. A reported ¹H NMR spectrum in CDCl₃ shows peaks at 6.4 ppm (s, 1H), 5.3 ppm (broad s, 2H), and 3.8 ppm (s, 3H).[7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 (Thiophene) | 6.4 - 7.0 | Singlet (s) | 1H | This is the only proton on the electron-rich aromatic ring. It has no adjacent proton neighbors, hence it appears as a sharp singlet. |

| -NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The protons of the amino group are often broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange. They integrate to two protons. |

| -OCH₃ (Ester) | 3.7 - 3.9 | Singlet (s) | 3H | The three methyl protons are equivalent and have no neighboring protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl ester. |

Table 2: Predicted ¹H NMR Data

2.3.2 ¹³C NMR: The Carbon Backbone

Expertise & Causality: ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. This is essential for confirming the total carbon count and identifying the nature of each carbon (e.g., C=O, aromatic C-Cl, etc.).

Trustworthiness & Data Interpretation: The structure has 6 unique carbon atoms, and we expect to see 6 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 (Ester Carbonyl) | 160 - 170 | The carbonyl carbon of an ester is highly deshielded and appears far downfield.[11] |

| C-2 (C-NH₂) | 155 - 165 | The carbon atom directly attached to the electron-donating amino group. |

| C-5 (C-Cl) | 125 - 135 | The carbon atom attached to the electronegative chlorine atom. |

| C-4 (C-H) | 110 - 120 | The protonated carbon of the thiophene ring. |

| C-3 (C-COOCH₃) | 95 - 105 | The quaternary carbon of the thiophene ring attached to the ester group. |

| -OCH₃ (Methyl) | 50 - 55 | The sp³ hybridized carbon of the methyl ester group.[11] |

Table 3: Predicted ¹³C NMR Data

2.3.3 2D NMR: Unambiguous Connectivity

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR (HSQC and HMBC) provides the instruction manual for how they connect.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is used to definitively assign the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the molecular fragments.

Trustworthiness & Data Interpretation: The HMBC spectrum would provide the final, unambiguous proof of the structure by revealing key long-range correlations.

Caption: Fig. 3: Key Expected HMBC Correlations

-

OCH₃ Protons (δ ~3.8): A strong correlation to the ester carbonyl carbon (C=O, δ ~165) would be observed, confirming the methyl ester functionality.

-

H-4 Proton (δ ~6.4): Correlations to C-5 (the C-Cl carbon), C-3 (the C-COOCH₃ carbon), and C-2 (the C-NH₂ carbon) would lock the position of this proton and its neighbors on the ring.

-

NH₂ Protons (δ ~5.3): Correlations to C-2 and C-3 would confirm the position of the amino group adjacent to the ester.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: Single-crystal X-ray crystallography is the gold standard for structure determination. It provides an unambiguous 3D model of the molecule as it exists in the solid state, yielding precise bond lengths, bond angles, and intermolecular packing information.[12][13]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[12]

Trustworthiness & Data Interpretation: The resulting crystal structure would confirm the thiophene ring, the relative positions of all substituents (amino at C2, ester at C3, chlorine at C5), and the planarity of the heterocyclic ring.[14] It would also reveal details about hydrogen bonding interactions, such as those between the amino group of one molecule and the ester carbonyl of a neighboring molecule, which govern the crystal packing.

Conclusion

The structure elucidation of this compound is a systematic process of hypothesis and validation. The synthetic pathway provides a strong initial hypothesis, which is then rigorously tested by a suite of analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic pattern. IR spectroscopy verifies the key functional groups. A full complement of 1D and 2D NMR experiments maps the precise connectivity of the C-H framework, leaving no ambiguity in the isomeric structure. Finally, X-ray crystallography offers the ultimate, definitive proof by providing a high-resolution three-dimensional model of the molecule. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development.

References

- 1. d-nb.info [d-nb.info]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound [acrospharmatech.com]

- 9. This compound [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-amino-5-chlorothiophene-3-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 2-amino-5-chlorothiophene-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthetic protocols, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile compound.

Core Compound Profile and Significance

This compound is a substituted thiophene derivative that has garnered significant attention as a key starting material in organic synthesis. Its unique arrangement of functional groups—an amine, an ester, and a chloro group on a thiophene ring—makes it a highly reactive and versatile intermediate. The thiophene core is a well-established isostere for benzene rings in drug design, often improving metabolic stability and receptor binding affinity. The strategic placement of the amino and chloro groups provides orthogonal handles for subsequent chemical modifications, enabling the construction of complex molecular architectures.

This compound is particularly valued in the synthesis of thienopyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition for cancer therapy.[1] Its derivatives have also been investigated for their potential as cytostatic, antimicrobial, and antileishmanial agents, highlighting its broad applicability in the search for new therapeutic agents.[2][3]

Key Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 191.64 g/mol | [4][5] |

| Molecular Formula | C₆H₆ClNO₂S | [6] |

| CAS Number | 55503-06-5 | [6] |

| IUPAC Name | methyl 2-amino-5-chloro-3-thiophenecarboxylate | |

| Synonyms | Methyl 2-amino-5-chloro-3-thiophenecarboxylate, 2-Amino-5-chlorothiophene-3-carboxylic acid methyl ester | [6] |

| Physical Form | Solid | [6] |

| Boiling Point | 298.3±35.0°C at 760 mmHg | [5] |

| InChI Key | NPMOAQRKBHOHII-UHFFFAOYSA-N | [4][6] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[1] This one-pot, multi-component reaction is a cornerstone of heterocyclic chemistry, valued for its operational simplicity and high yields. The synthesis of this compound is a direct application of this methodology.

The reaction proceeds by the condensation of an α-chloro-aldehyde or ketone with methyl cyanoacetate in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or triethylamine. The base plays a crucial role in promoting the initial Knoevenagel condensation and facilitating the subsequent ring closure with sulfur.

Detailed Experimental Protocol (Gewald Synthesis)

This protocol describes a representative procedure for the laboratory-scale synthesis.

Materials:

-

2-Chloroacetaldehyde (50% solution in water) or a suitable precursor

-

Methyl cyanoacetate

-

Elemental Sulfur (powdered)

-

Morpholine (catalyst)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve elemental sulfur (1.0 equivalent) in methanol.

-

Addition of Reagents: To the stirred sulfur suspension, add methyl cyanoacetate (1.0 equivalent) followed by the slow, dropwise addition of morpholine (0.5-1.0 equivalent). The mixture will typically change color.

-

Addition of Carbonyl: Add 2-chloroacetaldehyde (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Gently heat the reaction mixture to 45-50°C and stir for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Product: Purify the crude solid by column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate mobile phase) or recrystallization from a suitable solvent like ethanol to yield the final product.[7][8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Gewald synthesis for this compound.

Caption: Workflow for the Gewald synthesis of the title compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Amino Group: The nucleophilic 2-amino group is a primary site for derivatization. It readily undergoes acylation, alkylation, and condensation reactions. A critical application is its reaction with various electrophiles to form fused heterocyclic systems, most notably thienopyrimidines. These structures are integral to many kinase inhibitors, which function by blocking dysfunctional cell signaling pathways in cancer cells.[1]

-

The Ester Group: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This provides another avenue for modifying the molecule to optimize its biological activity or physicochemical properties.

-

The Thiophene Ring: The electron-rich thiophene ring can participate in electrophilic aromatic substitution reactions, although the existing substituents direct the position of new groups. The chloro-substituent at the 5-position can also be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

Application as a Scaffold for Kinase Inhibitors

A prime example of its application is in the synthesis of thienopyrimidine-based inhibitors. The 2-aminothiophene core acts as a scaffold, which, through cyclization reactions, forms the bicyclic thienopyrimidine system. This structure is a known "hinge-binder" in many protein kinases, making it a privileged scaffold in drug design.

Pathway to Thienopyrimidine Core

The diagram below outlines a generalized synthetic pathway from this compound to a thienopyrimidine core structure, a common motif in kinase inhibitors.

Caption: Synthetic pathway to a thienopyrimidine kinase inhibitor scaffold.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed or inhaled.[9][10]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Sources for this table include general safety data for related aminothiophene compounds.[9][10][11]

Handling:

-

Always use this compound in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11]

-

Keep the container tightly closed and store in an inert atmosphere if possible.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups make it an indispensable building block for constructing complex heterocyclic systems. Its established role in the synthesis of thienopyrimidine-based kinase inhibitors underscores its importance to the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full potential in the development of novel and impactful molecules.

References

- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [acrospharmatech.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound [cymitquimica.com]

- 7. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 2-amino-5-chlorothiophene-3-carboxylate: A Technical Guide

Introduction

Methyl 2-amino-5-chlorothiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are integral scaffolds in numerous pharmaceuticals and functional organic materials[1]. The precise substitution pattern on the thiophene ring, featuring an amino group, a methyl carboxylate, and a chlorine atom, bestows upon this molecule a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex heterocyclic systems.

Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Key Features

The structural features of this compound are pivotal in determining its spectroscopic properties. The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. The substituents—an amino group at position 2, a methyl carboxylate at position 3, and a chlorine atom at position 5—each contribute distinct electronic effects that influence the chemical environment of the atoms within the molecule.

References

A Senior Application Scientist's Guide to the Gewald Synthesis of Polysubstituted 2-Aminothiophenes

This guide provides an in-depth technical exploration of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of highly functionalized 2-aminothiophenes. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, experimental causality, and practical applications of this versatile reaction.

The Strategic Importance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its incorporation into a molecule can confer a wide range of biological activities, making it an attractive starting point for drug discovery programs.[1] These compounds are integral to pharmaceuticals with diverse properties, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[2][3] Notable drugs such as the antipsychotic Olanzapine and the anti-inflammatory Tinoridine feature this heterocyclic core.[4][5] The Gewald synthesis, first reported by Karl Gewald in the 1960s, remains one of the most efficient and versatile methods for accessing this critical molecular framework.[6][7]

Deconstructing the Mechanism: A Step-by-Step Rationale

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile, and elemental sulfur in the presence of a base.[6][8] While seemingly straightforward, the reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimization and troubleshooting. Recent computational studies using density functional theory (DFT) have provided significant clarity on the reaction pathway.[1][9]

The mechanism can be dissected into three primary stages:

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][6] The base (commonly a secondary amine like morpholine or diethylamine) deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile, also known as the Knoevenagel adduct.[4][10]

-

Sulfur Addition and Polysulfide Formation: The base deprotonates the α'-carbon (the carbon adjacent to the nitrile group) of the Knoevenagel adduct. This newly formed anion attacks the elemental sulfur ring (typically S₈), leading to its opening and the formation of a thiolate intermediate.[1][9] This species can exist in equilibrium with various polysulfide intermediates.[11]

-

Intramolecular Cyclization and Aromatization: The terminal sulfur atom of the thiolate intermediate performs a nucleophilic attack on the carbon atom of the cyano group.[4] This intramolecular cyclization forms a five-membered imine ring. The final step is a tautomerization, which results in the stable, aromatic 2-aminothiophene product. This thermodynamically favorable aromatization is the primary driving force for the entire reaction sequence.[9][11]

Scope, Versatility, and Limitations

A key advantage of the Gewald synthesis is its broad substrate scope. The reaction accommodates a wide variety of carbonyl compounds and active methylene nitriles.

-

Carbonyl Component : Acyclic ketones, cyclic ketones (like cyclohexanone), and aldehydes are all viable substrates.[12]

-

Active Methylene Nitrile : Malononitrile (X=CN), ethyl cyanoacetate (X=COOEt), and benzoylacetonitrile (X=COPh) are commonly used, introducing different substituents at the 3-position of the thiophene ring.[12]

This versatility allows for the creation of diverse libraries of polysubstituted 2-aminothiophenes, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[8]

| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 85-95 | [12] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | ~70 | [12] |

| Butanone | Malononitrile | Triethylamine | DMF | ~75 | [12] |

| Phenylacetaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | ~68 | [13] |

Table 1: Representative Yields for Various Gewald Reaction Substrates

Despite its versatility, the reaction has limitations. Sterically hindered ketones, such as those with tertiary alkyl groups adjacent to the carbonyl, may fail to react or give very low yields due to steric hindrance impeding the initial Knoevenagel condensation.[12] In such cases, a two-step procedure, where the α,β-unsaturated nitrile is pre-formed and isolated before reaction with sulfur and base, can sometimes provide better results.[7][13]

Field-Proven Experimental Protocols

The trustworthiness of any synthetic method lies in its reproducibility. The following protocols represent self-validating systems for the synthesis of 2-aminothiophenes.

Protocol 1: Classic Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details a standard, reliable procedure using conventional heating.

Materials:

-

Cyclohexanone (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (1.5 eq)

-

Ethanol (as solvent)

Step-by-Step Methodology:

-

Reagent Preparation & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (approx. 3-4 mL per gram of cyclohexanone).

-

Initial Mixture: Add cyclohexanone, malononitrile, and elemental sulfur to the solvent. Stir to create a suspension.

-

Base Addition: Carefully add morpholine to the reaction mixture. The addition is often exothermic, and the mixture may turn a dark reddish-brown color.

-

Reaction: Heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.

-

Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying & Characterization: Dry the resulting crystalline solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields.[6][8]

Materials:

-

Same as Protocol 1.

-

A dedicated microwave reactor is required.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and morpholine (1.5 eq) in ethanol (5 mL).

-

Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.

-

Workup: After the reaction, cool the vessel to room temperature (this is often automated by the reactor). The product typically precipitates out of solution.

-

Isolation and Purification: Isolate and purify the product as described in steps 6 and 7 of Protocol 1.

Conclusion: An Enduring and Adaptable Reaction

The Gewald synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, high yields, and broad substrate scope have cemented its importance for over half a century.[7][14] From fundamental academic research to the industrial-scale synthesis of pharmaceutical intermediates, this multicomponent reaction provides a reliable and efficient pathway to the biologically significant 2-aminothiophene core. Modern adaptations, such as the use of microwave assistance and novel catalytic systems, ensure that the Gewald synthesis will continue to be a highly relevant and stimulating field of research for years to come.[4][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Methyl 2-amino-5-chlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the vast landscape of heterocyclic chemistry, certain molecules, though not always in the spotlight, serve as indispensable architects for the construction of complex, biologically active compounds. Methyl 2-amino-5-chlorothiophene-3-carboxylate is one such cornerstone. This polysubstituted thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a pivotal building block in medicinal chemistry. Its true significance lies not in its own biological activity, but in the versatile reactivity it offers, enabling the synthesis of a multitude of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidines, which are prominent in modern drug discovery.[1][2][3] This guide delves into the historical roots of this compound, tracing its discovery through the lens of the seminal Gewald reaction, exploring the evolution of its synthesis, and highlighting its enduring legacy in the quest for novel therapeutics.

The Dawn of an Era: The Gewald Reaction and the Birth of a Scaffold

The story of this compound is intrinsically linked to the discovery of the Gewald reaction, a multicomponent reaction that revolutionized the synthesis of 2-aminothiophenes.[4][5] First reported by German chemist Karl Gewald in the 1960s, this elegant one-pot synthesis provided a remarkably efficient pathway to highly functionalized thiophenes from simple, readily available starting materials.[4][6]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[5][7] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]

While the seminal 1966 paper by Gewald, Schinke, and Böttcher laid the foundational methodology, the specific first synthesis of this compound is not explicitly detailed in this initial report. However, the principles outlined by Gewald paved the way for the synthesis of a vast array of substituted 2-aminothiophenes, including halogenated derivatives. The introduction of the chloro-substituent at the 5-position would later prove to be a crucial handle for further chemical modifications, enhancing the utility of this scaffold in combinatorial chemistry and drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 55503-06-5[1][8][9] |

| Molecular Formula | C₆H₆ClNO₂S[9][10] |

| Molecular Weight | 191.64 g/mol [5] |

| Appearance | Solid[9][10] |

| Storage | Keep in dark place, inert atmosphere, room temperature.[9] |

The Evolution of a Synthesis: From Classical to Contemporary Methods

The initial genius of the Gewald reaction has been built upon by chemists for decades, leading to numerous modifications and improvements for the synthesis of 2-aminothiophenes, including this compound.

The Classic Gewald Three-Component Reaction

The archetypal synthesis involves the reaction of a suitable carbonyl compound, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur. To introduce the 5-chloro substituent, a chlorinated carbonyl compound or a post-synthesis chlorination step would be necessary.

Core Reaction Scheme:

Caption: The generalized workflow of the Gewald reaction.

Experimental Protocol: A Representative Gewald Synthesis

-

Reaction Setup: To a solution of the appropriate α-chloro-ketone or aldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired this compound.

Modern Synthetic Enhancements

While the classical Gewald reaction is robust, modern synthetic chemistry has introduced several refinements to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and often leads to higher yields compared to conventional heating.[11]

-

Green Chemistry Approaches: Recent developments focus on using more environmentally benign solvents, such as water, or even performing the reaction under solvent-free conditions using techniques like ball-milling.[2][3]

-

Alternative Catalysts: While organic bases are traditional, newer methods employ solid-supported catalysts or phase-transfer catalysts to simplify purification and catalyst recycling.

A Gateway to Complexity: Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The presence of the amino and ester functional groups, along with the chloro substituent, provides multiple reactive sites for further elaboration.

Synthesis of Thieno[2,3-d]pyrimidines: A Privileged Scaffold

One of the most significant applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]

The synthesis typically involves the cyclization of the 2-aminothiophene precursor with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.

Caption: General pathway for thieno[2,3-d]pyrimidine synthesis.

The resulting thieno[2,3-d]pyrimidin-4-one can then be further functionalized. For instance, the hydroxyl group can be converted to a chlorine atom, which can then be displaced by various nucleophiles to generate a library of compounds for biological screening. This strategy has been successfully employed in the development of kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

Conclusion: An Enduring Legacy in Drug Discovery

From its conceptual origins in the groundbreaking Gewald reaction to its current status as a key building block in modern medicinal chemistry, this compound exemplifies the profound impact that a single, well-designed molecule can have on a field. Its straightforward synthesis, coupled with its versatile reactivity, has made it an invaluable tool for the construction of complex molecular architectures with diverse biological activities. As the search for novel therapeutics continues, the legacy of this unassuming thiophene derivative is set to endure, providing the foundation for the discovery of the next generation of life-changing medicines.

References

- 1. 55503-06-5|this compound|BLD Pharm [bldpharm.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iau.ir [journals.iau.ir]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. 55503-06-5 | this compound - Moldb [moldb.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]

- 8. This compound [acrospharmatech.com]

- 9. This compound | 55503-06-5 [sigmaaldrich.com]

- 10. This compound [cymitquimica.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes & Protocols: The Gewald Reaction for the Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into the intricacies of the Gewald aminothiophene synthesis, elucidating its reaction mechanism with support from recent computational studies. A detailed, field-tested laboratory protocol is provided, alongside characterization data, troubleshooting advice, and essential safety precautions to ensure reliable and safe execution.

Introduction: Significance of 2-Aminothiophenes

Polysubstituted 2-aminothiophenes are privileged scaffolds in drug discovery and materials science.[1] Their unique electronic properties and ability to participate in a wide range of chemical transformations make them versatile intermediates for synthesizing complex molecular architectures, including thienopyrimidines, thienopyridines, and other fused heterocyclic systems with significant biological activity.[2][3] this compound, in particular, serves as a crucial starting material for various pharmaceutical agents, leveraging the reactivity of its amino, ester, and chloro functional groups for further derivatization.

The most prominent and efficient method for constructing this class of compounds is the Gewald reaction, a one-pot, multi-component reaction that combines a carbonyl compound, an activated acetonitrile, and elemental sulfur in the presence of a base.[4][5] The reaction's operational simplicity, use of readily available starting materials, and mild conditions have cemented its status as a cornerstone of heterocyclic chemistry.[6][7]

The Gewald Reaction Mechanism: A Step-by-Step Elucidation

While the Gewald reaction has been widely used for decades, a detailed understanding of its mechanism, particularly the role and transformation of elemental sulfur, has been clarified by modern computational studies.[6][8] The reaction is not a simple concert of molecules but a sequential process involving condensation, sulfur ring-opening, and cyclization.

The overall reaction proceeds as follows:

-

Starting Materials: A ketone (in this case, chloroacetone to introduce the 5-chloro substituent), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur (S₈).

-

Catalyst: A secondary or tertiary amine base, such as morpholine or triethylamine.

-

Product: The corresponding 2-aminothiophene.

The mechanism can be dissected into three primary stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (chloroacetone) and the active methylene compound (methyl cyanoacetate).[8][9] The amine base deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of chloroacetone. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.[10]

-

Sulfur Addition and Polysulfide Formation: This is the most complex phase of the mechanism. The α,β-unsaturated intermediate is deprotonated by the base at the γ-position to form a substituted allylic anion.[10] This anion acts as the key nucleophile that attacks and opens the eight-membered ring of elemental sulfur (S₈), forming a linear octasulfide intermediate.[8][10] This long polysulfide chain is unstable and undergoes a series of decomposition reactions, including intramolecular cyclization and intermolecular degradation, to ultimately form the crucial monosulfide intermediate.[8][11][12] Protonation of the polysulfides can provide a kinetically favorable pathway for their decomposition.[8][10]

-

Intramolecular Cyclization and Aromatization: The final stage is driven by the thermodynamic stability of the aromatic thiophene ring.[8] The terminal sulfur atom of the monosulfide intermediate, bearing a negative charge, performs an intramolecular nucleophilic attack on the carbon of the cyano group.[6] This ring-closure step forms a cyclic imine, which rapidly tautomerizes to the more stable enamine form, yielding the final 2-aminothiophene product with concomitant aromatization.[5]

Below is a diagram illustrating the mechanistic pathway.

Caption: The reaction mechanism of the Gewald aminothiophene synthesis.

Detailed Synthetic Protocol

This protocol outlines the one-pot synthesis of this compound.[13] It is critical to perform this reaction in a well-ventilated fume hood due to the use of volatile and hazardous reagents.

Reagents and Equipment

| Reagent/Equipment | Details |

| Reactants | |

| Chloroacetone | ≥95%, stabilized |

| Methyl Cyanoacetate | ≥99% |

| Elemental Sulfur | Powder, ≥99.5% |

| Morpholine | ≥99%, Reagent grade |

| Solvent | |

| Methanol (MeOH) | Anhydrous, ≥99.8% |

| Apparatus | |

| Three-neck round-bottom flask | 250 mL, with magnetic stirrer |

| Condenser | Allihn or Liebig type |

| Dropping funnel | 50 mL |

| Thermometer | |

| Heating mantle with stirrer | |

| Buchner funnel & flask | For filtration |

| Rotary evaporator | For solvent removal |

| Chromatography column | For purification |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel.

-

Charging Reactants: To the flask, add methanol (80 mL), chloroacetone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur powder (0.1 mol).

-

Initial Heating: Begin stirring the mixture and gently heat it to 40-45 °C using a heating mantle.

-

Base Addition: Add morpholine (0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur; control the addition rate to maintain the internal temperature below 50 °C. The solution will darken significantly.

-

Reaction: After the addition is complete, maintain the reaction mixture at 45-50 °C with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove residual morpholine and unreacted starting materials.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Results / Data |

| Appearance | Colorless to light yellow solid.[14] |

| Melting Point | Approximately 99-101 °C (Varies with purity).[14] |

| ¹H NMR (CDCl₃) | δ ~3.8 ppm (s, 3H, -OCH₃), δ ~5.3 ppm (broad s, 2H, -NH₂), δ ~6.4 ppm (s, 1H, thiophene H-4).[14] |

| IR (KBr) | ~3450, 3340 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, ester), ~1615 cm⁻¹ (N-H bend).[14] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 191/193 (due to ³⁵Cl/³⁷Cl isotopes). A significant fragment may appear at m/z 159/161 [M-CH₃OH]⁺.[14] |

Troubleshooting and Safety Precautions

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive base or reagents.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, high-purity reagents.2. Ensure temperature is maintained at 45-50°C.3. Extend reaction time and monitor by TLC. |

| Dark, Oily Product | 1. Incomplete reaction.2. Presence of polymeric sulfur byproducts. | 1. Ensure reaction goes to completion.2. Purify via column chromatography instead of recrystallization. |

| Product Fails to Precipitate | 1. Product is too soluble in the reaction solvent.2. Insufficient product formation. | 1. Concentrate the reaction mixture under reduced pressure.2. Dilute the mixture with cold water to induce precipitation. |

Safety Precautions

All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chloroacetone: Is a strong lachrymator and is toxic. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Morpholine: Is corrosive and flammable. Avoid contact and inhalation.[16]

-

Methanol: Is flammable and toxic. Avoid ingestion, inhalation, and skin contact.[16]

-

Elemental Sulfur: Can form flammable dust clouds. Avoid creating dust. In case of fire, hazardous combustion products like sulfur oxides can be formed.[17]

-

Thermal Hazards: The reaction is exothermic during the addition of the base. Maintain controlled addition and have an ice bath ready for emergency cooling.[16]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[17]

References

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]

- 13. asianpubs.org [asianpubs.org]

- 14. prepchem.com [prepchem.com]

- 15. aksci.com [aksci.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. fishersci.com [fishersci.com]

Application Note & Protocols: Strategic Use of Methyl 2-amino-5-chlorothiophene-3-carboxylate for the Synthesis of Thieno[2,3-d]pyrimidine Scaffolds

Abstract

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a structural bioisostere for purine bases like adenine and guanine.[1][2][3] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory, and antimicrobial compounds.[1][2][4] This guide provides a detailed technical overview and validated protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and their subsequent conversion to versatile 4-chloro intermediates, starting from methyl 2-amino-5-chlorothiophene-3-carboxylate. We delve into the mechanistic rationale behind the synthetic steps and offer practical insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Starting Material

This compound is an ideal starting material for the construction of the thieno[2,3-d]pyrimidine system. Its utility stems from the ortho-positioning of an amino group and a methyl ester on the thiophene ring.[5] This arrangement is pre-organized for cyclization with a single carbon-donating reagent to form the fused pyrimidine ring. The chloro-substituent at the 5-position is retained through the initial cyclization, providing a fixed point of substitution on the thiophene moiety for structure-activity relationship (SAR) studies.

The synthesis of the 2-aminothiophene precursor itself is often accomplished via the Gewald multicomponent reaction, a robust and versatile method for creating highly functionalized thiophenes.[6][7] This knowledge of the precursor's origin allows for a broader synthetic strategy where modifications can be planned even before the construction of the core aminothiophene.

Overall Synthetic Workflow

The transformation from the starting aminothiophene to a library of diversified thienopyrimidines generally follows a three-stage process. This workflow is designed to first build the core bicyclic system, then activate it for diversification, and finally introduce molecular complexity.

Figure 1: General workflow for thienopyrimidine synthesis.

Mechanistic Rationale

Cyclization with Formamide

The most direct and efficient method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one ring system from a 2-aminothiophene-3-carboxylate involves cyclization with formamide at elevated temperatures.[5][8]

Causality:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic 2-amino group of the thiophene attacking the electrophilic carbonyl carbon of formamide.

-

Intermediate Formation: This leads to the formation of an N-formyl intermediate.

-

Intramolecular Cyclization: Under thermal conditions, the nitrogen of the formyl group performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-closing step.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating methanol to yield the stable, aromatic pyrimidinone ring.

Formamide serves a dual role as both the reagent and, often, the solvent, driving the reaction to completion at high temperatures (typically 160-190 °C).

Figure 2: Simplified mechanism of pyrimidinone ring formation.

Chlorination of the 4-Oxo Position

To create a versatile intermediate for further functionalization, the 4-oxo group of the pyrimidinone is converted to a 4-chloro group. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[8][9][10]

Causality: The oxygen of the lactam (amide) is nucleophilic and attacks the phosphorus atom of POCl₃. Following a series of steps involving chloride displacement, a highly electrophilic intermediate is formed. A chloride ion then attacks the C4 position, leading to the formation of the 4-chloro product and phosphate byproducts. The 4-chloro substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution by a wide range of nucleophiles (amines, thiols, etc.).[11] This is the primary gateway to building libraries of diverse thienopyrimidine analogues.[4][11]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization of the starting material using formamide.[8][10]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 191.64 | 5.00 g |

| Formamide | Solvent | 45.04 | 25 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.00 g, 26.1 mmol).

-

Add formamide (25 mL).

-

Heat the reaction mixture to 180-190 °C with stirring. The solid will dissolve as the reaction heats.

-

Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

-

After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

-

Pour the cooled mixture into 100 mL of ice-cold water.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual formamide.

-

Dry the solid product under vacuum at 50 °C to a constant weight.

Expected Outcome: A white to off-white solid. Yields typically range from 80-90%. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 4,6-dichlorothieno[2,3-d]pyrimidine

This protocol details the activation of the pyrimidinone via chlorination.[8][9]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | 1.0 | 186.62 | 4.00 g |

| Phosphoryl Chloride (POCl₃) | Solvent | 153.33 | 20 mL |

| N,N-Dimethylaniline | cat. | 121.18 | 0.5 mL |

Procedure:

-

Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (4.00 g, 21.4 mmol).

-

Carefully add phosphoryl chloride (20 mL) followed by a catalytic amount of N,N-dimethylaniline (0.5 mL).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, until the reaction appears homogeneous and TLC analysis indicates complete consumption of the starting material.

-

Allow the reaction to cool to room temperature.

-

Crucial Step (Work-up): Slowly and carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Ensure the fume hood has strong ventilation.

-

Continue stirring the aqueous suspension for 30-60 minutes until the ice has completely melted and a precipitate has formed.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol or purified by column chromatography.

Expected Outcome: A solid product, which is the key intermediate for diversification. Yields are typically in the range of 75-85%.

Figure 3: Conversion to the 4-chloro intermediate and subsequent amination.

Characterization & Validation

To ensure the integrity of the synthesized compounds, thorough characterization is essential.

| Compound | Molecular Formula | MW ( g/mol ) | Typical Appearance | Analytical Methods |

| This compound | C₆H₆ClNO₂S | 191.64 | White to light yellow solid | ¹H NMR, ¹³C NMR, MS |

| 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | C₆H₃ClN₂OS | 186.62 | Off-white to tan solid | ¹H NMR, ¹³C NMR, MS, IR |

| 4,6-dichlorothieno[2,3-d]pyrimidine | C₆H₂Cl₂N₂S | 205.06 | White to pale yellow solid | ¹H NMR, ¹³C NMR, MS |

-

¹H NMR: For the pyrimidinone product, expect to see a characteristic singlet for the proton at the C2 position and another singlet for the proton at the C7 position of the thiophene ring. The broad singlet for the N-H proton will also be present. Upon chlorination, the N-H peak will disappear.

-

Mass Spectrometry (MS): ESI-MS should confirm the molecular weight with the expected [M+H]⁺ ion and the characteristic isotopic pattern for chlorine-containing compounds.

-

Infrared (IR) Spectroscopy: The formation of the pyrimidinone will be marked by the appearance of a strong C=O stretch (approx. 1660-1680 cm⁻¹) and the disappearance of the primary amine stretches from the starting material.

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold. The protocols outlined provide a reliable and scalable pathway to produce the core pyrimidinone and its activated 4-chloro derivative. This key intermediate opens the door to extensive chemical exploration, enabling research and drug development professionals to generate diverse libraries of novel compounds for biological screening. The robustness of this synthetic route underscores its importance in modern medicinal chemistry.

References

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of Methyl 2-amino-5-chlorothiophene-3-carboxylate in Medicinal Chemistry: A Guide to Application and Synthesis

Methyl 2-amino-5-chlorothiophene-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its intrinsic structural features—a reactive amino group, an ester moiety amenable to modification, and a strategically positioned chlorine atom—render it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in drug discovery and development. The 2-aminothiophene core is a well-established pharmacophore, and its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties[1][2][3][4].

The Architectural Advantage: Why this compound?

The utility of this molecule stems from the synergistic interplay of its functional groups. The 2-amino and 3-carboxylate groups are ortho-disposed, a configuration ideal for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These bicyclic structures are bioisosteres of purines and have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds[5].

The 5-chloro substituent is not merely a passive placeholder. It serves several critical roles:

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine can influence the pKa of the amino group and the overall lipophilicity of the molecule and its derivatives, which can have profound effects on cell permeability and target engagement.

-